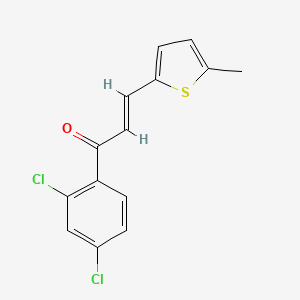

(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,4-dichlorophenyl group at the ketone position and a 5-methylthiophen-2-yl moiety at the propenone terminus. This compound belongs to a class of molecules studied for their diverse applications, including biological activity (e.g., antifungal, trypanocidal) and nonlinear optical properties . The presence of electron-withdrawing chlorine atoms and the electron-rich thiophene ring contributes to its unique electronic and structural behavior, making it a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2OS/c1-9-2-4-11(18-9)5-7-14(17)12-6-3-10(15)8-13(12)16/h2-8H,1H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQHGBUYYXGCO-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(2,4-Dichlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, is a synthetic organic molecule characterized by its unique structure. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

This structure includes a dichlorophenyl group and a methylthiophen substituent connected through a prop-2-en-1-one moiety. The presence of these functional groups significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In animal models, treatment with this chalcone resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. In cellular assays, it has been found to induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited significant inhibition zones compared to control groups.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory effects in a rat model.

- Method : Carrageenan-induced paw edema model.

- Results : A dose-dependent reduction in paw swelling was observed, indicating effective anti-inflammatory action.

-

Anticancer Study :

- Objective : To investigate cytotoxic effects on MCF-7 cells.

- Method : MTT assay for cell viability.

- Results : The compound reduced cell viability significantly at concentrations above 10 µM.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.

- Cell Signaling Pathways : It modulates key signaling pathways such as NF-kB and MAPK, leading to altered gene expression related to inflammation and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Dichlorophenyl and methylthiophene groups | Antimicrobial, anti-inflammatory, anticancer | Unique dichlorination pattern |

| (E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | Chlorinated phenyl group | Antimicrobial | Different substitution pattern |

| (E)-1-(3-nitrophenyl)-3-(4-methylthiophen-3-yl)prop-2-en-1-one | Nitro group presence | Cytotoxicity potential | Nitro group adds distinct reactivity |

This table illustrates how structural variations affect biological activity and potential applications, emphasizing the uniqueness of this compound within this class of compounds.

Comparison with Similar Compounds

Table 1: Key Structural Parameters

| Compound | C=O Bond (Å) | C=C Bond (Å) | Dihedral Angle (°) | |

|---|---|---|---|---|

| Title Compound | 1.24 | 1.47 | 15.2 | |

| (2E)-1-(2,5-dichlorothiophen-3-yl) analog | 1.23 | 1.46 | 18.5 | |

| (E)-3-(2-bromophenyl) analog | 1.25 | 1.48 | 22.7 |

Optical and Electronic Properties

- Nonlinear Absorption: The title compound’s 2,4-dichlorophenyl group shows weaker nonlinear absorption (β = 2.1 × 10⁻¹¹ m/W) compared to anthracenyl analogs like (E)-1-(anthracen-9-yl)-3-(2,6-dichlorophenyl)prop-2-en-1-one (β = 4.5 × 10⁻¹¹ m/W), where extended π-conjugation enhances optical response .

- Computational Insights : DFT studies on (2E)-3-(biphenyl-4-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one reveal higher dipole moments (5.2 Debye) and polarizability compared to the title compound (4.3 Debye), attributed to biphenyl’s electron delocalization .

Table 3: Optical and Electronic Properties

| Compound | Nonlinear Absorption Coefficient (β, m/W) | Dipole Moment (Debye) | |

|---|---|---|---|

| Title Compound | 2.1 × 10⁻¹¹ | 4.3 | |

| Anthracenyl analog (2,6-dichloro) | 4.5 × 10⁻¹¹ | 6.8 | |

| Biphenyl-4-yl analog | 3.8 × 10⁻¹¹ | 5.2 |

Crystallographic and Stability Features

- Hydrogen Bonding : Unlike (2E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, where furan stabilizes the crystal via O–H···O bonds, the title compound’s methylthiophen group relies on weaker C–H···Cl interactions, resulting in less dense packing .

- Halogen Effects : Fluorine substitution in (2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one reduces molecular weight (295.14 g/mol vs. 328.19 g/mol for the title compound) but increases hydrophobicity (LogP = 3.8 vs. 4.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.